molecular formula C9H13NO B2854471 1-(3-Methylpyridin-2-yl)propan-2-ol CAS No. 748718-39-0

1-(3-Methylpyridin-2-yl)propan-2-ol

Cat. No.: B2854471
CAS No.: 748718-39-0
M. Wt: 151.209
InChI Key: YXIMDTJVMWSKFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methylpyridin-2-yl)propan-2-ol is an organic compound with the molecular formula C9H13NO It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylpyridin-2-yl)propan-2-ol typically involves the reaction of 3-methylpyridine with an appropriate alkylating agent under controlled conditions. One common method is the alkylation of 3-methylpyridine with 2-chloropropanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing by-products and maximizing the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylpyridin-2-yl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Methylpyridin-2-yl)propan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Methylpyridin-2-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methylpyridin-3-yl)propan-2-ol
  • 1-(4-Methylpyridin-2-yl)propan-2-ol
  • 1-(3-Methylpyridin-4-yl)propan-2-ol

Uniqueness

1-(3-Methylpyridin-2-yl)propan-2-ol is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. The presence of the methyl group at the 3-position and the hydroxyl group at the 2-position of the propanol chain provides distinct chemical and physical properties compared to its analogs .

Properties

IUPAC Name

1-(3-methylpyridin-2-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-7-4-3-5-10-9(7)6-8(2)11/h3-5,8,11H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXIMDTJVMWSKFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)CC(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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